[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
Description
[(Furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a bifunctional amine derivative featuring a furan-2-ylmethyl group and a 1-propyl-1H-pyrazol-3-ylmethyl moiety linked via a methylamine bridge. This compound is structurally distinct due to its combination of oxygen (furan) and nitrogen (pyrazole) heteroatoms, which may influence its physicochemical properties, reactivity, and biological interactions.
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H17N3O/c1-2-6-15-7-5-11(14-15)9-13-10-12-4-3-8-16-12/h3-5,7-8,13H,2,6,9-10H2,1H3 |
InChI Key |
SHNGQSIBLQJGMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of furan-2-carbaldehyde with 1-propyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted furan and pyrazole derivatives depending on the reagents used.
Scientific Research Applications
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine, the following structurally related compounds are analyzed:
Table 1: Comparative Analysis of Pyrazole-Based Amine Derivatives
Key Observations:
Structural Variations: The target compound substitutes the pyridine ring in compounds with a furan group, reducing nitrogen content but enhancing π-electron density. This may alter solubility and reactivity in polar solvents . Compared to [(1-methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine (), the replacement of thiophene with furan modifies electronic properties (S vs.
Synthesis Efficiency :
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () is synthesized with a low yield (17.9%), highlighting challenges in coupling pyrazole and pyridine moieties. Similar inefficiencies may arise in synthesizing the target compound .
Physicochemical Properties: The absence of melting point or solubility data for the target compound limits direct comparisons.
Spectral Characteristics :
- Pyridine-containing analogs () exhibit distinct ¹H NMR shifts (e.g., δ 8.87 for pyridine protons), whereas the target compound’s furan protons are expected near δ 6.2–7.4, based on furan derivatives. IR spectroscopy could confirm the absence of pyridine-associated C≡N stretches .
Research Implications and Gaps
- Further studies could explore the target compound’s bioactivity relative to pyridine/thiophene analogs .
- Computational Modeling : Tools like SHELXL () and WinGX () could elucidate the target compound’s crystal structure, aiding in understanding packing interactions and stability .
Biological Activity
The compound [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a heterocyclic amine that incorporates both furan and pyrazole moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
| Property | Value |
|---|---|
| CAS Number | 1006958-87-7 |
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | 1-(1-propylpyrazol-3-yl)-N-(furan-2-ylmethyl)methanamine |
| Canonical SMILES | CCN1C=CC(=N1)CNCC2=CC=CO2 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound can form hydrogen bonds and engage in π-π interactions, allowing it to modulate the activity of enzymes and receptors. This interaction is crucial for its potential therapeutic applications, including anti-inflammatory and anticancer effects.
Anticancer Activity
Research has indicated that compounds containing furan and pyrazole rings exhibit significant anticancer properties. For instance, derivatives of similar structures have shown promise in inhibiting cancer cell proliferation. A study highlighted that modifications in the structure can enhance antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural components .
Antimicrobial Properties
The presence of the furan ring has been linked to antimicrobial activity. Compounds with furan derivatives have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways . The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.
Enzyme Inhibition
Studies on related compounds suggest that this compound may act as an enzyme inhibitor. For example, compounds with similar structures have been shown to inhibit tyrosinase, an enzyme involved in melanin production, which has implications for skin disorders and pigmentation . This inhibition could be explored further for potential cosmetic or therapeutic applications.
Case Studies and Research Findings
Several studies have examined the biological effects of compounds similar to this compound:
- Anticancer Studies : A series of furan-containing compounds were synthesized and tested for their anticancer properties. Results indicated that structural modifications significantly influenced their potency against specific cancer cell lines, emphasizing the importance of the furan and pyrazole components .
- Microbial Inhibition : Research on benzo[b]furan derivatives demonstrated notable antibacterial and antifungal activities, suggesting that similar mechanisms may apply to this compound .
- Enzyme Activity Modulation : Investigations into enzyme inhibition revealed that certain furan derivatives could effectively inhibit tyrosinase, showcasing potential for therapeutic applications in dermatology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
